

4-Chloro-2,8-dimethylquinoline CAS number

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Compound of Interest

Compound Name: 4-Chloro-2,8-dimethylquinoline

Cat. No.: B186857

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An In-depth Technical Guide to **4-Chloro-2,8-dimethylquinoline**

Abstract

This technical guide provides a comprehensive scientific overview of **4-Chloro-2,8-dimethylquinoline**, a key heterocyclic building block in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, centered around its unique CAS identifier, and offers an in-depth exploration of its synthesis, including mechanistic rationales for established protocols. Furthermore, it covers the analytical characterization, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed, authoritative resource on this versatile quinoline derivative.

Compound Identification and Physicochemical Properties

4-Chloro-2,8-dimethylquinoline is a solid, halogenated heterocyclic compound.^[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 32314-39-9.^[1] ^[2] The core structure consists of a quinoline ring system substituted with two methyl groups at positions 2 and 8, and a chlorine atom at position 4. This chlorine atom is particularly significant as it activates the molecule for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	32314-39-9	[1][2]
Molecular Formula	C ₁₁ H ₁₀ ClN	[1][3]
Molecular Weight	191.66 g/mol	[1][2]
IUPAC Name	4-chloro-2,8-dimethylquinoline	[2]
Physical Form	Solid	[1]
SMILES String	<chem>Cc1cc(Cl)c2cccc(C)c2n1</chem>	[1]
InChI Key	ILOAZUIOTZZIBK-UHFFFAOYSA-N	[1][2]

Synthesis and Mechanistic Insights

The synthesis of **4-Chloro-2,8-dimethylquinoline** is not typically achieved in a single step but rather through a robust, two-stage process. This methodology ensures high regioselectivity and good yields by first constructing the core quinoline scaffold and then introducing the chloro-substituent.

Stage 1: Construction of the Quinolinol Core via Combes Synthesis

The foundational 2,8-dimethylquinolin-4-ol scaffold is efficiently prepared using the Combes quinoline synthesis.[4][5] This acid-catalyzed condensation reaction is a classic and reliable method for forming the quinoline ring system.

Causality and Experimental Choices:

- Reactants: The reaction condenses an aromatic amine, in this case, o-toluidine (2-methylaniline), with a β -diketone, acetylacetone.[6] The choice of o-toluidine is critical for introducing the methyl group at the 8-position, while acetylacetone provides the atoms necessary to form the pyridine ring, including the methyl group at the 2-position and the hydroxyl group at the 4-position.

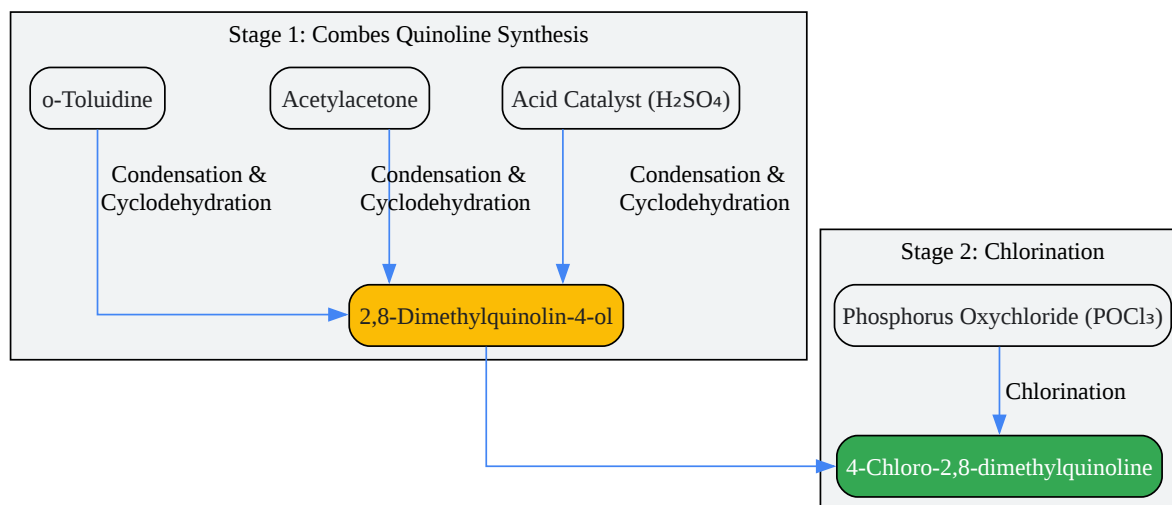
- **Catalyst:** A strong acid, such as concentrated sulfuric acid (H_2SO_4) or polyphosphoric acid (PPA), is used as the catalyst.[4][5] The acid's role is twofold: it protonates a carbonyl group of the β -diketone, activating it for nucleophilic attack by the aniline, and it facilitates the final cyclization and dehydration step to form the aromatic quinoline ring.[5] The initial reaction forms an enamine intermediate, which then undergoes electrophilic aromatic cyclization, the rate-determining step, followed by dehydration.[5]

Stage 2: Chlorination of the Quinolinol Intermediate

The second stage involves the conversion of the 4-hydroxyl group of 2,8-dimethylquinolin-4-ol into a 4-chloro group. The precursor exists in a tautomeric equilibrium between the 4-quinolinol and the 2,8-dimethylquinolin-4(1H)-one forms.

Causality and Experimental Choices:

- **Chlorinating Agent:** Phosphorus oxychloride (POCl_3) is the reagent of choice for this transformation.[7] It is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom. This reaction is analogous to the chlorination step in the Vilsmeier-Haack reaction, where a hydroxyl group is converted into a reactive chloro-substituent.[8]
- **Mechanism:** The lone pair on the oxygen of the quinolinol (or its tautomer) attacks the electrophilic phosphorus atom of POCl_3 , leading to the formation of a reactive intermediate. Subsequent elimination and attack by a chloride ion results in the final product, **4-Chloro-2,8-dimethylquinoline**.



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Caption: Synthetic workflow for **4-Chloro-2,8-dimethylquinoline**.

Spectroscopic and Analytical Characterization

The structural elucidation of **4-Chloro-2,8-dimethylquinoline** relies on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is limited, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.^{[9][10]}

Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	Aromatic protons would appear in the δ 7.0-8.5 ppm range. Two distinct singlets (or narrow multiplets) corresponding to the methyl groups at C2 and C8 would be expected in the upfield region (approx. δ 2.5-2.8 ppm).
^{13}C NMR	Signals for 11 distinct carbon atoms. The two methyl carbons would appear upfield (approx. δ 20-25 ppm). Aromatic and heterocyclic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the chlorine (C4) would be significantly affected.
Mass Spec. (MS)	Electrospray ionization (ESI) would show a prominent $[\text{M}+\text{H}]^+$ peak at m/z 192.057.[3] The spectrum would also exhibit a characteristic isotopic pattern ($[\text{M}+2]+\text{H}]^+$ at m/z 194.054 due to the presence of the ^{37}Cl isotope, with an intensity approximately one-third of the $[\text{M}+\text{H}]^+$ peak.
Infrared (IR)	Characteristic peaks would include C-H stretching from the aromatic and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching vibrations within the aromatic system ($\sim 1500\text{-}1600\text{ cm}^{-1}$), and a C-Cl stretching vibration ($\sim 1000\text{-}1100\text{ cm}^{-1}$).

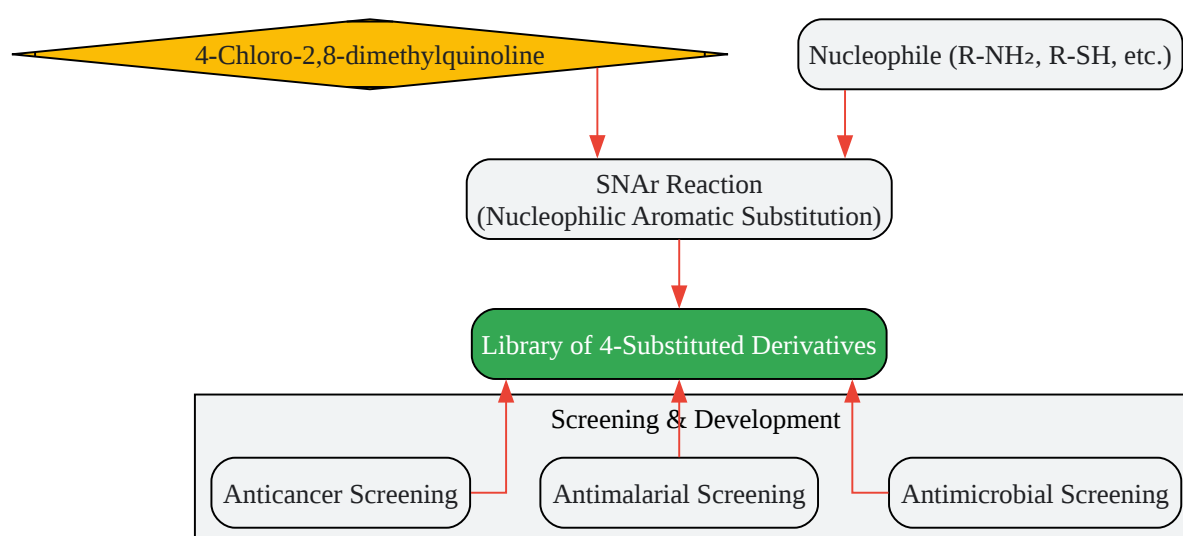
Applications in Research and Drug Development

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, from the antimalarial drug quinine to modern anticancer agents.[11][12] **4-Chloro-2,8-dimethylquinoline** serves not as an end-product therapeutic itself, but as a crucial intermediate for the synthesis of novel drug candidates.

Core Utility: Nucleophilic Aromatic Substitution (S_NAr) The primary value of this compound lies in the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position susceptible to nucleophilic aromatic substitution (S_NAr). The chlorine atom acts as an excellent leaving group, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) at this position.

This reactivity enables its use in combinatorial chemistry and lead optimization campaigns to generate libraries of 4-substituted-2,8-dimethylquinoline derivatives. These derivatives can then be screened for a range of biological activities, including:

- **Anticancer Agents:** Many 4-aminoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or arresting the cell cycle.[12]
- **Antimalarial Compounds:** The 4-aminoquinoline core is fundamental to drugs like chloroquine, which function by inhibiting heme polymerization in the malaria parasite.[11]
- **Antibacterial and Antifungal Agents:** The quinoline nucleus is a common feature in various antimicrobial compounds.[13]



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Caption: Application workflow in drug discovery.

Safety and Handling

As a reactive chemical intermediate, **4-Chloro-2,8-dimethylquinoline** must be handled with appropriate precautions in a laboratory setting.

- Hazard Classifications: The compound is classified as an acute oral toxicant (Category 4) and can cause serious eye damage.[\[1\]](#)
- Signal Word: Danger[\[1\]](#)
- Precautionary Statements:
 - Prevention: Wear protective gloves, clothing, and eye/face protection.[\[14\]](#) Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[\[14\]](#)[\[15\]](#)
 - Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[\[14\]](#) If on skin, wash with plenty of soap and water.[\[14\]](#) If swallowed, call a poison center or doctor if you feel unwell.[\[15\]](#)
- Storage: Store in a well-ventilated place and keep the container tightly closed.[\[14\]](#)[\[16\]](#)

Conclusion

4-Chloro-2,8-dimethylquinoline, identified by CAS number 32314-39-9, is a synthetically valuable heterocyclic compound. Its preparation via a two-stage process involving the Combes synthesis and subsequent chlorination provides a reliable route to this key intermediate. The strategic placement of the 4-chloro substituent renders the molecule an ideal substrate for nucleophilic aromatic substitution, opening a gateway to a vast array of novel quinoline derivatives. This versatility cements its importance for researchers and scientists engaged in the design and synthesis of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Proper handling and adherence to safety protocols are essential when working with this reactive building block.

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